molecular formula C20H20N2O2 B5168114 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B5168114
M. Wt: 320.4 g/mol
InChI Key: WYSIJLPLIQLKKA-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide is an organic compound that features a pyrrole ring substituted with dimethyl groups and a benzamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using Friedel-Crafts alkylation.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: Finally, the pyrrole ring is coupled with the benzamide moiety through a condensation reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-chlorophenyl)benzamide
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-hydroxyphenyl)benzamide
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-nitrophenyl)benzamide

Uniqueness

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can lead to different biological activities and applications compared to similar compounds with other substituents.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-7-8-15(2)22(14)18-6-4-5-16(13-18)20(23)21-17-9-11-19(24-3)12-10-17/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSIJLPLIQLKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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